5-Bromo-1-chloro-6-methylisoquinoline
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Overview
Description
5-Bromo-1-chloro-6-methylisoquinoline: is a heterocyclic aromatic compound with the molecular formula C10H7BrClN. It is a derivative of isoquinoline, which is a fusion of a benzene ring and a pyridine nucleus. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-6-methylisoquinoline can be achieved through various methods. One common approach involves the bromination and chlorination of 6-methylisoquinoline. The reaction typically involves the use of bromine and chlorine in the presence of a suitable solvent, such as nitrobenzene, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1-chloro-6-methylisoquinoline can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-1-chloro-6-methylisoquinoline is used as a building block in organic synthesis. It is valuable in the preparation of more complex heterocyclic compounds and in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a versatile intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-6-methylisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the methyl group, can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 5-Bromoisoquinoline
- 1-Chloroisoquinoline
- 6-Methylisoquinoline
Comparison: 5-Bromo-1-chloro-6-methylisoquinoline is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the isoquinoline core. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, 5-Bromoisoquinoline lacks the chlorine atom, which can alter its reactivity in substitution reactions. Similarly, 1-Chloroisoquinoline does not have the bromine atom, affecting its behavior in coupling reactions .
Properties
IUPAC Name |
5-bromo-1-chloro-6-methylisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-8-7(9(6)11)4-5-13-10(8)12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUICJNIZASIEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676729 |
Source
|
Record name | 5-Bromo-1-chloro-6-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-25-9 |
Source
|
Record name | 5-Bromo-1-chloro-6-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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